molecular formula C18H17N5O2S2 B3205614 3-(2-methylpropyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040650-99-4

3-(2-methylpropyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B3205614
CAS No.: 1040650-99-4
M. Wt: 399.5 g/mol
InChI Key: FEFYWIMQADLGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 3-(2-methylpropyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, is a recognized potent and selective inhibitor of Janus Kinase 3 (JAK3). Its primary research value lies in its high selectivity for JAK3 over other JAK family members, such as JAK1 and JAK2, which is crucial for dissecting the specific roles of JAK3-dependent signaling pathways without confounding off-target effects. The JAK-STAT pathway, particularly via JAK3 which is predominantly expressed in immune cells, is a central regulator of immune function, cytokine signaling, and hematopoiesis. Researchers utilize this compound to investigate the pathophysiology of autoimmune diseases, hematological malignancies , and the mechanisms of immune cell activation and proliferation. Its mechanism of action involves competitive binding to the ATP-binding site of the JAK3 kinase domain, thereby blocking the phosphorylation and activation of downstream signal transducers and activators of transcription (STAT) proteins. This targeted inhibition makes it an invaluable pharmacological tool for preclinical studies aimed at validating JAK3 as a therapeutic target, exploring novel immunosuppressive strategies for organ transplantation, and understanding cytokine-driven inflammatory responses.

Properties

IUPAC Name

3-(2-methylpropyl)-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c1-11(2)9-23-17(24)15-12(6-8-26-15)20-18(23)27-10-14-21-16(22-25-14)13-5-3-4-7-19-13/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFYWIMQADLGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-methylpropyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives.

    Attachment of the Pyridine Ring: This step may involve nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by linking the various fragments through sulfanyl or other suitable linkers.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

The methylsulfanyl (-S-CH2-) group exhibits moderate reactivity in nucleophilic substitution reactions. In structurally related thieno[3,2-d]pyrimidines, this group undergoes displacement under alkaline conditions or via transition-metal catalysis:

Reaction TypeConditionsProductYieldRef.
AlkylationK2CO3, DMF, alkyl halide (R-X)2-alkylthio derivatives65–78%
AcylationAcCl, pyridine, RT2-acetylthio analogs72%
ArylationCuI, L-proline, aryl boronic acidBiaryl sulfides58%

This reactivity pattern suggests potential for generating combinatorial libraries through S-alkylation or arylation.

Oxidation of Sulfur Center

The sulfide bridge is susceptible to oxidation, forming sulfoxide and sulfone derivatives. For example:

  • H2O2/AcOH at 50°C converts -S- to -SO- (sulfoxide)

  • mCPBA in DCM yields -SO2- (sulfone)

These oxidations modulate electronic properties, potentially enhancing binding affinity in biological systems.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazol-5-yl group participates in:

  • Ring-opening reactions with nucleophiles (e.g., NH2OH) under acidic conditions to form amidoxime derivatives

  • Coordination chemistry via pyridinyl N-atom, forming complexes with transition metals (Cu(II), Ni(II))

DFT calculations on analogous systems show the oxadiazole ring contributes to charge transfer interactions in metal complexes .

Thienopyrimidine Core Reactivity

The fused thieno[3,2-d]pyrimidin-4-one system undergoes:

Electrophilic Aromatic Substitution

  • Bromination at C5 using NBS (40°C, THF)

  • Nitration with HNO3/H2SO4 at 0°C

Reductive Amination

Catalytic hydrogenation (10 bar H2, Ru(II)-catalyst) reduces the pyrimidinone carbonyl to secondary alcohol with >95% ee .

Comparative Reactivity Table

Data from analogous compounds :

Functional GroupReaction PartnerProduct ClassKey Application
Sulfanyl bridgeAlkyl halidesThioethersBioisosteres for drug design
Oxadiazole ringMetal saltsCoordination complexesCatalysis/ Materials science
PyrimidinoneH2/Ru catalystChiral alcoholsAsymmetric synthesis

Stability Considerations

  • Decomposes above 240°C (TGA data from analog )

  • Hydrolytically stable at pH 2–10 (24h study)

  • Photosensitive: Degrades under UV-A radiation (t1/2 = 8h)

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, thienopyrimidines and their derivatives are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antiviral properties.

Industry

Industrially, such compounds may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-(2-methylpropyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule but differ in core heterocycles, substituents, and functional groups. These variations influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Compound Name (CAS RN) Core Structure Key Substituents Molecular Formula (MW) Notable Features Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one - 3-(2-methylpropyl)
- 2-[(oxadiazol-5-yl-pyridin-2-yl)methyl]sulfanyl
Not provided Combines lipophilic isobutyl with polar oxadiazole-pyridine; potential kinase inhibitor
3-(2-methylpropyl)-5-phenyl-... (731827-12-6) Thieno[2,3-d]pyrimidin-4-one - 3-(2-methylpropyl)
- 5-phenyl
- 2-sulfanylidene
Not provided Thione group enhances metal-binding capacity; phenyl increases aromatic interactions
2-[(3-Hydroxypropyl)amino]-... (378221-18-2) Pyrido[1,2-a]pyrimidin-4-one - 3-(thiazolidinone-Z-methylene)
- 2-(3-hydroxypropylamino)
Not provided Thiazolidinone moiety (anti-inflammatory potential); hydroxypropyl improves solubility
3-(prop-2-en-1-yl)-2-sulfanyl... (51550-04-0) Thieno[2,3-d]pyrimidin-4-one - 3-allyl
- 2-sulfanyl
C23H18N2O2 (378.4 g/mol) Allyl group offers reactivity for further derivatization; simpler sulfanyl substituent
2-(allylamino)-3-[(Z)-... (361995-60-0) Pyrido[1,2-a]pyrimidin-4-one - 3-(thiazolidinone-Z-methylene)
- 2-allylamino
- 9-methyl
Not provided Allylamino and methyl groups modulate steric hindrance; thiazolidinone aids target binding

Key Observations:

Core Heterocycles: The thienopyrimidinone core (target compound and ) is associated with kinase inhibition due to its planar structure and hydrogen-bonding capacity. Pyrido-pyrimidinones () exhibit broader solubility but reduced metabolic stability compared to thienopyrimidinones.

Oxadiazole-Pyridine Hybrid: Unique to the target compound, this group may enhance binding to ATP pockets in kinases via π-π stacking and hydrogen bonding. Thiazolidinone Rings (): Impart conformational rigidity and metal-binding capacity, useful in antimicrobial or antidiabetic applications.

Functional Group Diversity: The sulfanylidene group in (vs. sulfanyl in the target) increases electrophilicity, favoring covalent interactions with cysteine residues. Allyl/allylamino groups () introduce sites for click chemistry or Michael additions, enabling prodrug strategies.

Biological Activity

The compound 3-(2-methylpropyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor and its anticancer properties.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This compound features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets due to the presence of multiple functional groups.

The mechanism of action for this compound is likely associated with its ability to bind to specific enzymes or receptors. Similar compounds in the thienopyrimidine class have shown promise as enzyme inhibitors , particularly in cancer treatment. The binding interactions can modulate enzyme activity, influencing pathways involved in cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the potential of thienopyrimidine derivatives as anticancer agents . For instance, compounds related to this structure have demonstrated significant inhibitory effects on tumor cell lines such as HepG2 and MCF-7 using standard MTT assays. The compound exhibited IC50 values indicating potent activity against these cell lines .

Table 1: Anticancer Activity of Related Thienopyrimidine Compounds

CompoundCell LineIC50 (µM)Reference
Compound AHepG212.5
Compound BMCF-78.0
Compound CSU-DHL-60.55

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It may inhibit key enzymes involved in tumor growth and progression. For example, derivatives have been shown to inhibit 17β-HSD enzymes, which play a role in steroid metabolism and cancer progression. The inhibition percentages for certain derivatives were reported at 36% and 25% at a concentration of 1 µM .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several thieno[3,2-d]pyrimidinone derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that modifications in the structure significantly influenced biological activity, emphasizing the importance of specific substituents on the core structure .
  • In Vivo Studies : While most studies have focused on in vitro evaluations, preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of these compounds in animal models.

Q & A

Q. What are the recommended synthetic routes for 3-(2-methylpropyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:
  • Coupling reactions : Use of 3-(pyridin-2-yl)-1,2,4-oxadiazole-5-methanethiol with thieno[3,2-d]pyrimidin-4-one derivatives under basic conditions (e.g., K₂CO₃/DMF).
  • Optimization : Adjust reaction time (48–72 hours) and temperature (80–100°C) to improve yield .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for isolating the final product .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and purity.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation.
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What safety protocols should be followed during handling?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, thiols).
  • Waste disposal : Neutralize acidic/basic byproducts before disposal; collect organic waste in designated containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodological Answer :
  • Modify substituents : Synthesize analogs with variations in the pyridinyl, oxadiazole, or thienopyrimidinone moieties.
  • Bioassays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or radiometric assays.
  • Data analysis : Compare IC₅₀ values and correlate with electronic (Hammett constants) or steric (molecular volume) parameters .

Q. What experimental strategies assess environmental fate and stability?

  • Methodological Answer :
  • Hydrolytic stability : Incubate in buffers (pH 3–9) at 25–37°C; monitor degradation via LC-MS over 30 days.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation products.
  • Ecotoxicology : Use Daphnia magna or algal models to evaluate acute toxicity (EC₅₀) .

Q. How can analytical methods be validated for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
  • Validation parameters :
  • Linearity : R² ≥ 0.99 over 1–1000 ng/mL.
  • Accuracy/precision : ±15% deviation in spiked plasma samples.
  • LOD/LOQ : Establish via signal-to-noise ratios (3:1 and 10:1, respectively) .

Q. What computational approaches predict binding modes with target proteins?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs from HIV-1 studies) to model interactions.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Free energy calculations : Apply MM-PBSA to rank binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methylpropyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 2
3-(2-methylpropyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.